N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Descripción general

Descripción

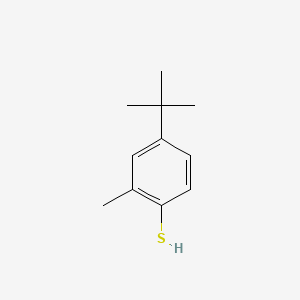

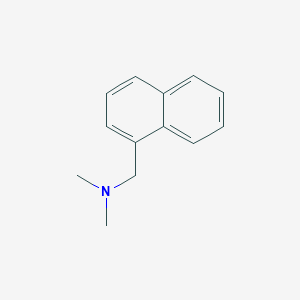

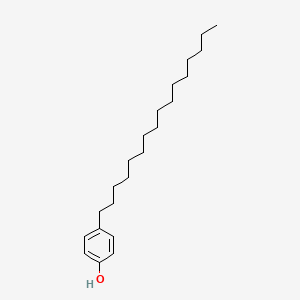

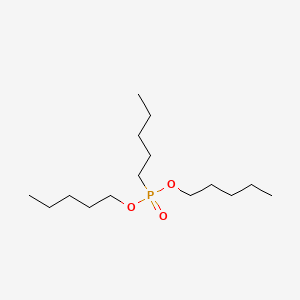

“N,N-dimethyl-1-(naphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 16413-71-1 . It is a useful reactant in organic synthesis . The compound appears as a light yellow to dark yellow liquid .

Synthesis Analysis

The synthesis of “N,N-dimethyl-1-(naphthalen-1-yl)methanamine” can be achieved through a reaction involving NHC-Pd (II)-Im, sodium hydroxide, benzyl chloride, and N-formylmorpholine . The reaction is carried out in water at 50°C for 3 hours under an inert atmosphere .Molecular Structure Analysis

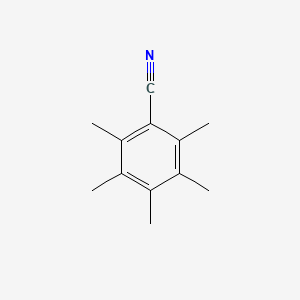

The molecular formula of “N,N-dimethyl-1-(naphthalen-1-yl)methanamine” is C13H15N . The InChI Code is 1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 .Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(naphthalen-1-yl)methanamine” has a molecular weight of 185.27 . It is a light yellow to dark yellow liquid . The compound’s density is approximately 1.028±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-dimethyl-1-(naphthalen-1-yl)methanamine: is a valuable reactant in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex organic compounds .

Analytical Chemistry

This compound is used in the nitrate reductase test . It reacts with a nitrite-sulfanilic acid complex to form a red azo dye, which is a critical step in the qualitative determination of bacterial nitrate reduction .

Pharmaceutical Research

In pharmaceutical research, N,N-dimethyl-1-(naphthalen-1-yl)methanamine serves as a precursor for the synthesis of potential therapeutic agents. Its derivatives are explored for their pharmacological properties .

Material Science

The compound is used in material science, particularly in the development of polymeric materials . It can influence the optical properties of polymers, such as induced circular dichroism (ICD), which is essential for creating optically active materials .

Environmental Analysis

N,N-dimethyl-1-(naphthalen-1-yl)methanamine: is utilized as a reagent in environmental analysis. It’s employed for the determination of isocyanates in air, which are hazardous pollutants, by UV or fluorescence detection .

Dye and Pigment Production

As a building block in organic synthesis, this compound is instrumental in producing various dyes and pigments. Its chemical structure allows for the creation of compounds with specific color properties .

Chemical Safety and Handling

The compound’s safety profile, including hazard statements and precautionary measures, is studied to ensure safe handling and storage in laboratory settings. This information is crucial for researchers working with the compound .

Spectroscopy

In spectroscopy, N,N-dimethyl-1-(naphthalen-1-yl)methanamine can be used to study the molecular structure and dynamics of chemical compounds. Its mass spectrum data are available in databases like the NIST Chemistry WebBook, aiding in the identification and analysis of chemical substances .

Safety And Hazards

Propiedades

IUPAC Name |

N,N-dimethyl-1-naphthalen-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-14(2)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSORMJFKONON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295222 | |

| Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(naphthalen-1-yl)methanamine | |

CAS RN |

16413-71-1 | |

| Record name | 1-[(Dimethylamino)methyl]naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16413-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100674 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016413711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16413-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-naphthalenemethanamine, n,n-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [(aminoiminomethyl)thio]-](/img/structure/B1596539.png)